molecular formula C28H42O7 B055387 Hemibrevetoxin B CAS No. 122271-91-4

Hemibrevetoxin B

Cat. No. B055387
M. Wt: 490.6 g/mol
InChI Key: HINDCSLBLBWIIV-HWFPZXRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemibrevetoxin B (HbB) is a naturally occurring marine toxin produced by the dinoflagellate Karenia brevis. It is a potent neurotoxin that affects the nervous system of marine animals and humans. HbB is a member of the brevetoxin family, which includes several other toxins such as brevetoxin A, C, D, and E. HbB has been the subject of scientific research for its potential applications in medicine and biotechnology.

Scientific Research Applications

Synthesis and Chemical Studies

  • Total Synthesis : Hemibrevetoxin B has been a focus in synthetic chemistry, demonstrating the feasibility of its synthesis from basic compounds like d-glucal and d-arabinose, employing techniques like cascade epoxy alcohol cyclization (Zakarian, Batch, & Holton, 2003).
  • Desymmetrization Techniques : The synthesis process has also involved the use of desymmetrization of centrosymmetric diepoxide, a method crucial in crafting the hemibrevetoxin B structure (Holland, Lewis, & Nelson, 2003).
  • C-Glycosides to Polycyclic Ethers : Another approach used in hemibrevetoxin B synthesis involves the use of C-glycosides from cyclic enol ethers with metathesis or acid-mediated annulation reactions (Rainier, Allwein, & Cox, 2001).
  • Ring-Closing Metathesis : A notable method in synthesizing hemibrevetoxin B is the two-directional ring-closing metathesis, which efficiently constructs its tetracyclic fused polyether core (Clark et al., 2007).

Novel Synthesis Approaches

  • Formal Total Synthesis : Recent advancements include formal total synthesis of hemibrevetoxin B, utilizing intramolecular allylation and ring-closing metathesis (Kadota et al., 2007).
  • Convergent Strategy for Synthesis : Another significant achievement is the synthesis of hemibrevetoxin B through a convergent strategy, which highlights the intricate chemical maneuvers required to create this complex molecule (Fujiwara et al., 2004).

Methodological Developments

  • ABC Ring System Synthesis : Efforts to synthesize the ABC ring system of Hemibrevetoxin B have provided insights into the ring expansion and oxidative ring expansion techniques, critical for understanding the molecule’s complex structure (Crawford, Nelson, & Patel, 2006).
  • Strategies for Synthesis of Marine Polycyclic Ethers : Research has focused on developing strategies for synthesizing marine polycyclic ethers, key to understanding the structure and synthesis of hemibrevetoxin B (Kadota & Yamamoto, 2005).

properties

CAS RN

122271-91-4

Product Name

Hemibrevetoxin B

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[(1S,3R,6S,7R,9S,12R,14S,15S,17R,19R)-7-[(3Z)-hexa-3,5-dienyl]-6,15-dihydroxy-6,12-dimethyl-2,8,13,18-tetraoxatetracyclo[10.8.0.03,9.014,19]icosan-17-yl]methyl]prop-2-enal

InChI

InChI=1S/C28H42O7/c1-5-6-7-8-9-24-27(3,31)12-10-21-22(33-24)11-13-28(4)25(34-21)16-23-26(35-28)20(30)15-19(32-23)14-18(2)17-29/h5-7,17,19-26,30-31H,1-2,8-16H2,3-4H3/b7-6-/t19-,20+,21-,22+,23-,24-,25+,26+,27+,28-/m1/s1

InChI Key

HINDCSLBLBWIIV-HWFPZXRZSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@H](CC[C@]([C@H](O3)CC/C=C\C=C)(C)O)O[C@H]1C[C@@H]4[C@@H](O2)[C@H](C[C@H](O4)CC(=C)C=O)O

SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

Canonical SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

synonyms

hemibrevetoxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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